N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide
Description
N-(2,5-Dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic coumarin derivative characterized by a 4-oxo-4H-chromene (coumarin) core substituted at the 2-position with a carboxamide group linked to a 2,5-dimethoxyphenyl moiety. Coumarins are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound’s structural uniqueness lies in the electron-donating methoxy groups at the 2- and 5-positions of the phenyl ring, which may enhance solubility and modulate receptor interactions.
Properties
Molecular Formula |
C18H15NO5 |
|---|---|
Molecular Weight |
325.3 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C18H15NO5/c1-22-11-7-8-16(23-2)13(9-11)19-18(21)17-10-14(20)12-5-3-4-6-15(12)24-17/h3-10H,1-2H3,(H,19,21) |
InChI Key |
PVBOIEOCYOKLGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxyacetophenone derivative, with an aldehyde under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the chromene derivative with an appropriate amine, such as 2,5-dimethoxyaniline, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromene core, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxychromene derivatives.
Substitution: Halogenated or nitrated derivatives, depending on the reagents used.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide has been investigated for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Explored for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Benzamide core with a 3,4-dimethoxyphenethyl side chain.
- Synthesis : Synthesized via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine, yielding 80% .
- Key Differences: Core: Benzamide vs. coumarin. Substituent Positions: 3,4-dimethoxy (Rip-B) vs. 2,5-dimethoxy (target). The ortho/meta substitution in Rip-B may alter steric and electronic profiles compared to the para-oriented methoxy groups in the target compound.
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide
- Structure : Coumarin core with a 2-oxo group and 3-carboxamide linked to a 4-methoxyphenethyl group.
- Synthesis: Derived from ethyl 2-oxo-2H-chromene-3-carboxylate via aminolysis with 4-methoxyphenethylamine .
- Key Differences :
- Carboxamide Position : 3-position (analog) vs. 2-position (target). This positional isomerism could significantly affect hydrogen-bonding interactions and binding affinity.
- Phenyl Substitution : Single 4-methoxy (analog) vs. dual 2,5-dimethoxy (target). The latter’s substitution pattern may improve lipophilicity and metabolic stability.
Pharmacophore Analogues in Patented Compounds
Benzothiazole Acetamide Derivatives
- Examples :
- Structural Comparison :
- Core : Benzothiazole vs. coumarin. Benzothiazoles are associated with kinase inhibition and anticancer activity.
- Shared Feature : The 2,5-dimethoxyphenyl group in both compounds suggests this substituent is pharmacologically relevant, possibly targeting serotonin or adrenergic receptors.
Biological Activity
N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromene derivatives class, which are known for their diverse biological activities. This article explores the compound's biological activities, including its antimicrobial and anticancer properties, and presents detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 325.36 g/mol. The compound features a chromene core structure with a carboxamide functional group and two methoxy groups on the phenyl ring, enhancing its lipophilicity and bioavailability.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains and fungi. A study demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's mechanism of action involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
2. Anticancer Activity
The compound has shown promising anticancer properties in several studies. In vitro assays revealed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HL-60 (human leukemia), and A549 (lung cancer). The mechanism of action appears to involve the inhibition of specific enzymes critical for cell proliferation and survival.
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Mechanism of Action |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, E. coli | Disruption of cell membranes |
| Anticancer | MCF-7, HL-60, A549 | Enzyme inhibition and apoptosis induction |
Case Study 1: Anticancer Efficacy in MCF-7 Cells
A study conducted by researchers evaluated the anticancer efficacy of this compound on MCF-7 cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed that the compound induced apoptosis through the intrinsic pathway, characterized by increased levels of cytochrome c in the cytosol.
Case Study 2: Antimicrobial Activity Against Fungal Strains
Another study assessed the antimicrobial activity against fungal strains such as Candida albicans. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating its potential as an antifungal agent. The study suggested that the methoxy groups enhance the compound's interaction with fungal cell walls.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the dimethoxy groups significantly enhances its lipophilicity, promoting better membrane permeability and bioavailability compared to other chromene derivatives.
Table 2: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | Antimicrobial, Anticancer | |
| N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide | Anticancer | |
| N-(2,4-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
